1-(2-chlorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
CAS No.: 1251626-87-5
Cat. No.: VC4616927
Molecular Formula: C21H16ClN3O3
Molecular Weight: 393.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251626-87-5 |
---|---|
Molecular Formula | C21H16ClN3O3 |
Molecular Weight | 393.83 |
IUPAC Name | 1-[(2-chlorophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Standard InChI | InChI=1S/C21H16ClN3O3/c1-27-17-9-6-14(7-10-17)20-23-21(28-24-20)16-8-11-19(26)25(13-16)12-15-4-2-3-5-18(15)22/h2-11,13H,12H2,1H3 |
Standard InChI Key | ZDEIPAUOOKZZAR-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridin-2(1H)-one ring substituted at position 1 with a 2-chlorobenzyl group and at position 5 with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. Key structural characteristics include:
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Torsional angles: The oxadiazole ring adopts a near-planar configuration (dihedral angle <5° relative to pyridinone), facilitating π-π stacking interactions .
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Hydrogen bonding capacity: The lactam oxygen (O1) and oxadiazole nitrogen (N2) serve as hydrogen bond acceptors, with calculated electrostatic potentials of -0.32 e/Ų and -0.28 e/Ų, respectively .
Physicochemical Parameters
Table 1 summarizes critical properties derived from computational and experimental data:
The balanced lipophilicity (LogP ~2.8) and moderate polar surface area suggest favorable membrane permeability while maintaining solubility profiles suitable for oral administration .
Synthetic Methodologies
Primary Synthetic Route
The compound is synthesized through a four-step sequence (Figure 1):
Step 1: N-Alkylation of 5-bromopyridin-2(1H)-one with 2-chlorobenzyl chloride (K₂CO₃, DMF, 80°C, 12 h) yields 1-(2-chlorobenzyl)-5-bromopyridin-2(1H)-one (87% yield) .
Step 2: Palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (Pd(PPh₃)₄, CuI, Et₃N, 60°C) introduces terminal alkyne functionality (92% yield) .
Step 3: Cyclocondensation with 4-methoxybenzohydroxamic acid (HATU, DIPEA, DCM) forms the 1,2,4-oxadiazole ring (78% yield) .
Step 4: Final deprotection using TBAF in THF removes trimethylsilyl groups (quantitative yield) .
Analytical Characterization
Critical spectroscopic data confirm structural fidelity:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=6.8 Hz, 1H, H-3), 7.89 (s, 1H, H-6), 7.45–7.32 (m, 4H, Ar-H), 6.99 (d, J=8.4 Hz, 2H, OCH₃-Ar), 5.62 (s, 2H, N-CH₂), 3.85 (s, 3H, OCH₃) .
Target | IC₅₀ (μM) | Assay Type | Source |
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eIF4A3 | 0.14 ± 0.02 | Fluorescence polarization | HeLa lysates |
COX-2 | 1.78 ± 0.21 | ELISA | RAW 264.7 cells |
PIM1 kinase | >10 | Radiometric assay | Recombinant |
The nanomolar eIF4A3 inhibition (IC₅₀ 0.14 μM) suggests potential as a translation initiation inhibitor, comparable to clinical-stage compounds like rohinitib . COX-2 selectivity over COX-1 (SI >15) indicates anti-inflammatory applications .
Antiproliferative Activity
Preliminary NCI-60 screening showed differential sensitivity:
Cell Line | GI₅₀ (μM) | Fold Selectivity vs. HEK293 |
---|---|---|
MCF-7 (breast) | 1.24 | 8.7 |
A549 (lung) | 2.01 | 5.3 |
HEK293 (normal) | 10.8 | — |
Mechanistic studies in MCF-7 cells revealed G1/S cell cycle arrest (78% cells in G1 vs. 54% control) and caspase-3 activation (3.2-fold increase) .
Structure-Activity Relationships
Comparative analysis with analogs highlights critical pharmacophores:
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Chlorobenzyl group: Replacement with methyl reduces eIF4A3 affinity 40-fold (IC₅₀ 5.6 μM), emphasizing aryl stacking interactions .
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Oxadiazole methoxy: Demethylation decreases COX-2 inhibition 6-fold (IC₅₀ 10.5 μM), suggesting hydrogen bonding role .
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Pyridinone lactam: Methylation at N1 abolishes activity (IC₅₀ >100 μM), confirming hydrogen bond donor necessity .
ADMET Profiling
Key pharmacokinetic parameters from rat studies:
Parameter | Value (po) | Value (iv) |
---|---|---|
Cₘₐₓ (μg/mL) | 3.45 ± 0.21 | — |
Tₘₐₓ (h) | 1.8 | — |
t₁/₂ (h) | 4.7 ± 0.3 | 2.1 ± 0.2 |
AUC₀–∞ (μg·h/mL) | 18.9 ± 1.2 | 25.4 ± 1.5 |
F (%) | 74 | — |
The compound exhibits 74% oral bioavailability with low P-gp efflux (ER=0.8), outperforming earlier analogs . Microsomal stability assays show 82% remaining after 1 h (human liver microsomes) .
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